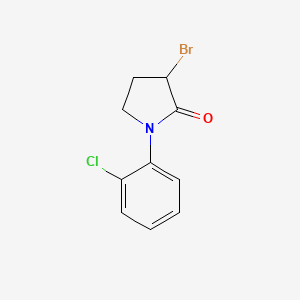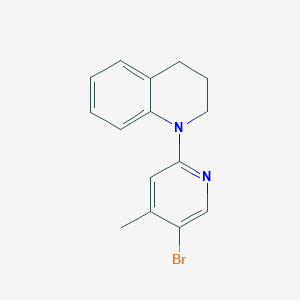
1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
“1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound with the linear formula C11H16BrN3 . It has a molecular weight of 270.17 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom and a methyl group on the pyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.17 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available.Aplicaciones Científicas De Investigación
Synthesis Protocols
1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline, belonging to the tetrahydroquinoline family, is synthesized and employed in various chemical reactions due to its complex structure and potential biological activities. It is synthesized via a one-pot three-step four-component process, involving coupling–isomerization–Stork–enamine alkylation–cyclocondensation of specific compounds (Yehia, Polborn, & Müller, 2002). Additionally, Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates produce a number of pyrrolidine and tetrahydroquinoline derivatives, showcasing the compound's versatility in synthetic chemistry (Lu & Shi, 2007).
Biological Applications
The tetrahydroquinoline derivatives are not only pivotal in chemical synthesis but also exhibit significant biological activities. For instance, a series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines showcased promising antimicrobial activity against various pathogenic strains of bacteria and fungi, highlighting the potential medicinal applications of these compounds (Zaki, El‐Dean, Radwan, & Sayed, 2019).
Chemical Transformations
The compound serves as a crucial intermediate in various chemical transformations, illustrating its importance in synthetic chemistry. For example, radical cyclization techniques have been employed to synthesize pyrimidine-annulated heterocycles, further expanding the scope of chemical transformations possible with tetrahydroquinoline derivatives (Majumdar & Mukhopadhyay, 2003).
Propiedades
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-11-9-15(17-10-13(11)16)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWLHTLPQMYTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



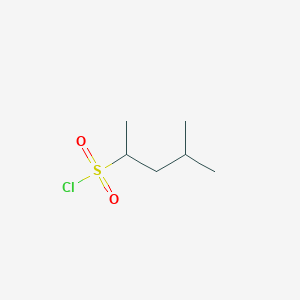
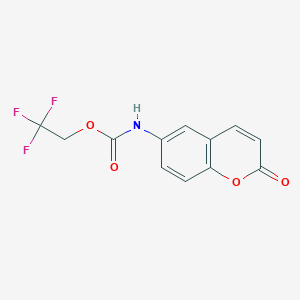
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)
![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)

![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)
![1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1524151.png)
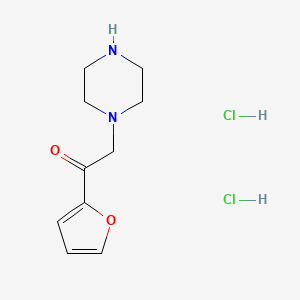
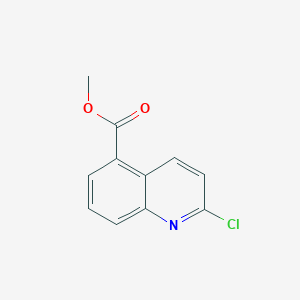
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)

